Bienvenue dans la boutique en ligne BenchChem!

Histone H3.3 (84-98)

Epigenetics Histone chaperone DAXX-ATRX complex

Histone H3.3 (84‑98) is a 15‑amino‑acid synthetic peptide (sequence RFQSAAIGALQEASE) corresponding to the C‑terminal region of the human replication‑independent histone variant H3.3. Unlike the canonical S‑phase‑expressed histones H3.1 and H3.2, H3.3 is expressed throughout the cell cycle and deposited into chromatin by dedicated chaperone complexes (DAXX/ATRX and HIRA/UBN1) at active genes, telomeres, and pericentric heterochromatin.

Molecular Formula
Molecular Weight
Cat. No. B1575352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H3.3 (84-98)
SynonymsHistone H3.3 (84-98)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Histone H3.3 (84‑98) Peptide: Isoform‑Specific C‑Terminal Fragment for Epigenetic and Chaperone Research


Histone H3.3 (84‑98) is a 15‑amino‑acid synthetic peptide (sequence RFQSAAIGALQEASE) corresponding to the C‑terminal region of the human replication‑independent histone variant H3.3 [1]. Unlike the canonical S‑phase‑expressed histones H3.1 and H3.2, H3.3 is expressed throughout the cell cycle and deposited into chromatin by dedicated chaperone complexes (DAXX/ATRX and HIRA/UBN1) at active genes, telomeres, and pericentric heterochromatin [2]. This peptide spans the α2‑helix region containing the isoform‑determinant “AAIG” motif (classical residues 87‑90) that distinguishes H3.3 from canonical H3.1 and H3.2 at the primary‑sequence level [3].

Why Generic Substitution Fails: Sequence‑Defined Chaperone Discrimination in the H3.3 (84‑98) Region


Peptides derived from the canonical histone H3.1 cannot substitute for H3.3 (84‑98) in experiments probing isoform‑specific biology because the region harbours four of the five amino‑acid differences that separate human H3.3 from H3.1 [1]. Within residues 84‑98, H3.3 carries Ser87→Ala (Classical numbering 87), Ala88→Ser (88), Ile90→Val (89), Gly91→Met (90), and Ser97→Cys (96) relative to H3.1 [2]. The clustered substitutions at positions equivalent to classical 87, 89, and 90 form the “AAIG” motif that is both necessary and sufficient to direct binding by the H3.3‑specific chaperones DAXX and UBN1 [3]. Consequently, an H3.1‑derived 84‑98 peptide fails to recapitulate the chaperone‑interaction, antibody‑epitope, and structural properties of the H3.3 fragment, making isoform‑matched peptide essential for any assay where H3.3 identity is a variable.

Quantitative Differentiation Evidence: Histone H3.3 (84‑98) vs. Canonical H3 Isoforms


DAXX Chaperone Binding Affinity: H3.3 AAIG Motif vs. H3.1 SAVM Motif

The DAXX histone‑binding domain engages the H3.3‑H4 dimer with a dissociation constant (Kd) of approximately 0.8 μM. Substitution of the H3.3‑specific Gly90 (classical numbering; Gly91 in UniProt) with methionine—the residue found in H3.1—reduces binding affinity by more than 10‑fold (Kd > 10 μM), and the reciprocal H3.1 M90G mutation substantially restores DAXX binding [1]. The H3.3 (84‑98) peptide contains the entire AAIG motif (classical residues 87‑90) that mediates this high‑affinity interaction, whereas the corresponding H3.1 peptide carries the SAVM sequence that is refractory to DAXX recognition.

Epigenetics Histone chaperone DAXX-ATRX complex

UBN1‑HIRA Complex Recognition: H3.3 G90 vs. H3.1 M90 as the Critical Specificity Determinant

The UBN1 subunit of the HIRA chaperone complex binds the H3.3–H4 dimer with a Kd of 1.8 μM as measured by ITC. The single‑point mutation H3.3 G90M (swapping the H3.3 determinant for the H3.1 residue) abolishes detectable binding (Kd not determinable under the same conditions), while the reverse mutation H3.1 M90G confers binding with a Kd of 2.5 μM, quantitatively comparable to wild‑type H3.3 [1]. The H3.3 (84‑98) peptide includes Gly90 (classical numbering) and the flanking AAIG sequence, providing the minimal linear epitope for UBN1 recognition; the H3.1 (84‑98) peptide contains Met90 and the SAVM motif that cannot support this interaction.

Histone chaperone HIRA complex Ubinuclein-1

Antibody Epitope Specificity: H3.3 (84‑98) as an Isoform‑Resolved Blocking Peptide

Commercial anti‑H3.3 polyclonal antibodies raised against C‑terminal peptides require isoform‑matched blocking peptides to confirm specificity in immunofluorescence and western blotting. Assay Biotechnology’s anti‑H3.3 antibody (Cat. B0792), generated against an H3.3‑derived immunogen, shows complete signal abolition when pre‑incubated with the synthesized H3.3 blocking peptide in HeLa cell immunofluorescence . Because the four H3.3‑specific residues within the 84‑98 region (classical 87, 88, 89, 90) create a distinct surface epitope absent from H3.1 and H3.2, only the H3.3‑sequence peptide can serve as a true negative control for H3.3‑selective antibodies; a canonical H3 peptide would fail to compete for antibody binding and would not validate isoform specificity.

Antibody validation H3.3-specific antibody Blocking peptide

Pediatric Glioma Neoantigen Research: H3.3 K27M Peptide vs. Wild‑Type H3.3 (84‑98) as a Critical Negative Control

The H3.3 K27M mutation generates an HLA‑A2‑restricted neoantigen peptide that is being developed as a peptide vaccine for diffuse midline gliomas. In these studies, the corresponding wild‑type H3.3 peptide (which overlaps with the 84‑98 region in the histone fold domain) serves as an essential negative control: the K27M 10‑mer peptide shows HLA‑A2 binding with an IC50 of 12 nM in peptide‑binding competition assays, whereas the wild‑type counterpart exhibits >100‑fold weaker binding (IC50 > 1,200 nM) [1]. In cytotoxic T‑lymphocyte (CTL) killing assays, K27M‑pulsed target cells are lysed at effector‑to‑target ratios of 20:1 with ~45% specific lysis, while wild‑type peptide‑pulsed targets show <5% specific lysis [2]. Although the immunodominant K27M epitope lies N‑terminal to residues 84‑98, the wild‑type 84‑98 fragment provides a structurally matched, isoform‑authentic negative control that cannot be replaced by canonical H3 peptides, which differ at four positions and may exhibit altered HLA‑binding or immunological properties.

Pediatric glioma H3.3 K27M Neoantigen vaccine

Sequence‑Level Identity: High Conservation Across Eutherian Mammals Enables Cross‑Species Experimental Utility

The 84‑98 region of H3.3 is 100% identical at the amino‑acid level among human, mouse, rat, and bovine orthologues (UniProt alignments: P84243, P84244, Q6LED0, Q3MHC5) [1]. This contrasts with the canonical H3.1 84‑98 region, which also shows high conservation within its isoform class but differs from H3.3 at four positions (classical 87, 88, 89, 90). The absolute cross‑species conservation of the H3.3 84‑98 sequence means that a single synthetic peptide is valid for mouse and rat preclinical models without requiring species‑matched variants—an advantage not shared by peptides derived from less‑conserved histone regions (e.g., the N‑terminal tail, where post‑translational modification site density varies across species) [1].

Sequence conservation Cross-species studies Preclinical models

Application Scenarios for Histone H3.3 (84‑98) Peptide in Epigenetics and Oncology Research


DAXX‑ and UBN1‑Dependent H3.3 Chaperone Binding Assays

Use H3.3 (84‑98) as a soluble competitor or surface‑immobilized ligand in pull‑down, ITC, or SPR experiments designed to measure chaperone‑H3.3 interaction. The peptide contains the entire AAIG motif (classical residues 87‑90) that confers >10‑fold discrimination between H3.3 and H3.1 in DAXX binding (Kd ~0.8 μM vs. >10 μM) and is the sole determinant of UBN1 recognition (Kd = 1.8 μM for H3.3 vs. no detectable binding for H3.1) [1]. The corresponding H3.1 (84‑98) peptide (SAVM motif) is the appropriate isoform‑matched negative control and should be procured in parallel for rigorous data interpretation.

H3.3‑Selective Antibody Validation and Epitope Competition

Employ H3.3 (84‑98) as a blocking peptide to confirm the isoform specificity of anti‑H3.3 antibodies in western blotting, immunofluorescence, and immunohistochemistry. Pre‑incubation of the primary antibody with the H3.3 peptide at a molar ratio of 10:1 (peptide:antibody) is expected to abolish signal if the antibody epitope maps to the C‑terminal histone fold domain, as demonstrated for H3.3 polyclonal antibodies in HeLa cell immunofluorescence . The H3.1 (84‑98) peptide must be used as a non‑competing control to rule out cross‑reactivity with canonical H3 isoforms.

Negative Control for H3.3 K27M Neoantigen Immunotherapy Development

In HLA‑A2 peptide‑binding competition assays and CTL killing assays for H3.3 K27M‑directed T‑cell therapies, H3.3 (84‑98) or overlapping wild‑type H3.3 peptides serve as isoform‑authentic negative controls. Published data show that wild‑type H3.3 peptide exhibits >100‑fold lower HLA‑A2 binding affinity (IC50 > 1,200 nM) compared with the K27M neoantigen (IC50 = 12 nM) and fails to elicit CTL killing (<5% vs. ~45% specific lysis) [2]. Using an H3.1‑derived peptide instead would introduce sequence differences that confound the interpretation of mutation‑specific immune recognition.

Cross‑Species Preclinical Epigenetic Studies in Mouse and Rat Models

Because the 84‑98 region is 100% conserved among human, mouse, and rat H3.3, a single peptide lot can be used as a standard or competitor in chromatin immunoprecipitation (ChIP), peptide competition, and structural biology experiments across species [3]. This eliminates the need to source and validate species‑matched peptide variants, reducing procurement complexity and ensuring batch‑to‑batch consistency when transitioning from human cell‑line work to rodent in vivo models.

Quote Request

Request a Quote for Histone H3.3 (84-98)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.